Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
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Description
Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H16FNO5S and its molecular weight is 389.4. The purity is usually 95%.
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Biological Activity
Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, with the molecular formula C19H16FNO5S and a molecular weight of 389.4 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its inhibitory effects on various biological pathways, its anti-inflammatory properties, and its cytotoxicity in relevant cell lines.
Chemical Structure and Properties
The compound's structure features a furan ring , a fluorophenyl group , and a sulfonamide moiety , which are significant for its biological activity. The IUPAC name is phenyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate, indicating its classification as a carbamate derivative.
1. Inhibitory Activity Against Kinases
Recent studies have evaluated the compound's inhibitory effects on key kinases involved in inflammation and cell signaling:
- GSK-3β Inhibition : The compound exhibited significant inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values demonstrating effectiveness comparable to known inhibitors. This inhibition is crucial as GSK-3β is implicated in various diseases, including cancer and neurodegenerative disorders .
- Other Kinases : Additional studies have shown that derivatives of this compound can also inhibit IKK-β and ROCK-1 kinases, which play roles in inflammatory responses and cellular stress pathways .
Compound | Target Kinase | IC50 (nM) |
---|---|---|
Phenyl Carbamate | GSK-3β | 150 |
Derivative A | IKK-β | 300 |
Derivative B | ROCK-1 | 250 |
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been assessed through its effects on nitric oxide (NO) production and pro-inflammatory cytokine release:
- In a lipopolysaccharide (LPS)-induced inflammation model, the compound effectively suppressed NO production and reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases .
3. Cytotoxicity Studies
Cytotoxicity assays were performed using HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells:
- The compound demonstrated low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications. In contrast, some derivatives showed significant cytotoxic effects at higher concentrations, highlighting the importance of structural modifications in determining biological activity .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HT-22 | 1 | 95 |
HT-22 | 10 | 90 |
BV-2 | 1 | 92 |
BV-2 | 10 | 88 |
Case Study 1: GSK-3β Inhibition
A study conducted on various carbamate derivatives showed that modifications to the phenyl group significantly enhanced GSK-3β inhibitory activity. The most potent compounds had IC50 values below 100 nM, indicating their potential for further development as therapeutic agents against diseases characterized by GSK-3β dysregulation .
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that administration of this compound reduced edema in models of acute inflammation, correlating with decreased levels of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory disorders .
Properties
IUPAC Name |
phenyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c20-14-8-10-16(11-9-14)27(23,24)18(17-7-4-12-25-17)13-21-19(22)26-15-5-2-1-3-6-15/h1-12,18H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFCBOCZKXZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.